molecular formula C24H20N2O3 B11086992 Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate

Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate

Cat. No.: B11086992
M. Wt: 384.4 g/mol
InChI Key: VGKOCTXCVXOCNH-UHFFFAOYSA-N
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Description

Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a hexahydrobenzo[b]phenanthroline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylamine with methyl 2-mesityl-4,6-dioxocyclohexanecarboxylate and aromatic aldehydes. This reaction proceeds in ethanol with moderate stereoselectivity, resulting in a mixture of cis- and trans-isomers .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate is unique due to its specific structural features, including the benzoate ester and the hexahydrobenzo[b]phenanthroline core. These features confer distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-(11-oxo-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-12-yl)benzoate

InChI

InChI=1S/C24H20N2O3/c1-29-24(28)15-9-7-14(8-10-15)21-22-16-4-3-13-25-17(16)11-12-19(22)26-18-5-2-6-20(27)23(18)21/h3-4,7-13,21,26H,2,5-6H2,1H3

InChI Key

VGKOCTXCVXOCNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5

Origin of Product

United States

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